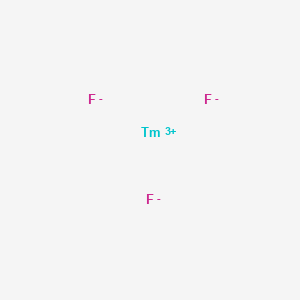
Nicotinic acid, 4-(2-chloroethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 4-(2-chloroethylthio)-, also known as S-2-(4-pyridylthio) ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiol-reactive reagent that can modify cysteine residues in proteins and peptides. The modification of cysteine residues can lead to changes in the biochemical and physiological properties of the modified proteins and peptides.
作用機序
Nicotinic acid, 4-(2-chloroethylthio)- reacts with cysteine residues in proteins and peptides to form a covalent bond. This reaction occurs through the attack of the thiol group of the cysteine residue on the electrophilic carbon of the chlorothioformate group. The resulting product is a modified protein or peptide that has a new chemical property due to the modification of the cysteine residue.
生化学的および生理学的効果
The modification of cysteine residues in proteins and peptides by nicotinic acid, 4-(2-chloroethylthio)- can lead to changes in the biochemical and physiological properties of the modified proteins and peptides. For example, the modification of cysteine residues in enzymes can lead to changes in the enzyme activity. The modification of cysteine residues in proteins can also affect protein-protein interactions and protein structure.
実験室実験の利点と制限
One of the advantages of using nicotinic acid, 4-(2-chloroethylthio)- in lab experiments is its specificity for cysteine residues. This compound can selectively modify cysteine residues in proteins and peptides without affecting other amino acids. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of nicotinic acid, 4-(2-chloroethylthio)- in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins and peptides. Another potential direction is the use of this compound in the study of protein-protein interactions and enzyme activity in living cells. Additionally, the development of new labeling and detection methods for cysteine residues modified by nicotinic acid, 4-(2-chloroethylthio)- could have important applications in protein purification and detection.
合成法
Nicotinic acid, 4-(2-chloroethylthio)- can be synthesized by reacting 2-mercaptopyridine with chloroformate in the presence of a base such as triethylamine. The reaction produces Nicotinic acid, 4-(2-chloroethylthio)-(4-pyridylthio) ethyl chlorothioformate as the final product. The purity of the product can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
Nicotinic acid, 4-(2-chloroethylthio)- has been widely used in scientific research as a thiol-reactive reagent. The modification of cysteine residues in proteins and peptides can be used to study protein-protein interactions, enzyme activity, and protein structure. This compound can also be used to label cysteine residues in proteins and peptides for detection and purification purposes.
特性
CAS番号 |
13096-15-6 |
|---|---|
製品名 |
Nicotinic acid, 4-(2-chloroethylthio)- |
分子式 |
C8H8ClNO2S |
分子量 |
217.67 g/mol |
IUPAC名 |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
InChIキー |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
正規SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
その他のCAS番号 |
13096-15-6 |
同義語 |
4-(2-Chloroethylthio)nicotinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



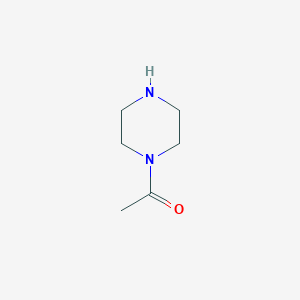
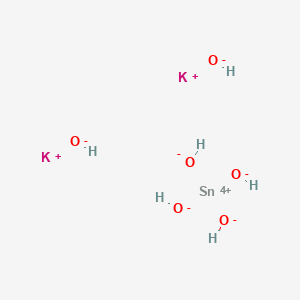
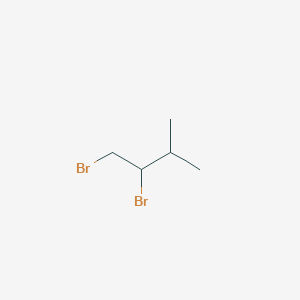
silane](/img/structure/B87712.png)
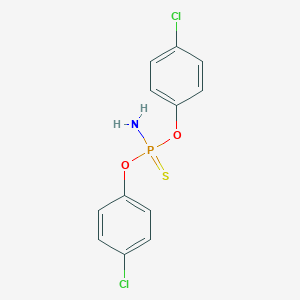
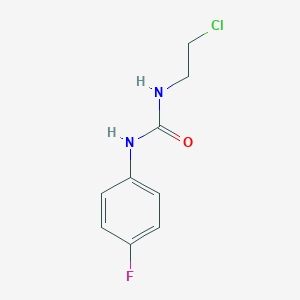
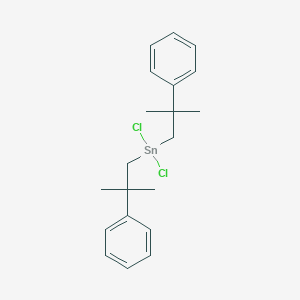
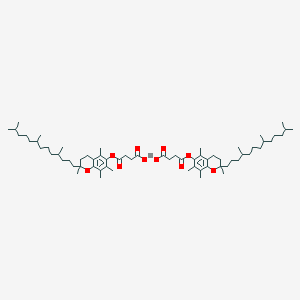
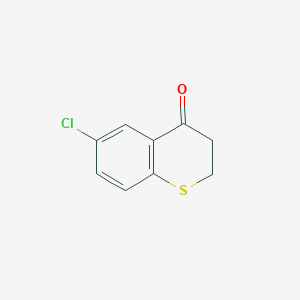
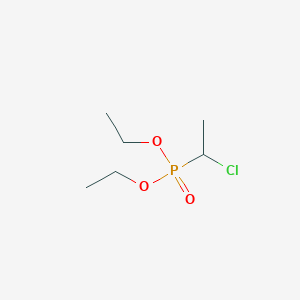
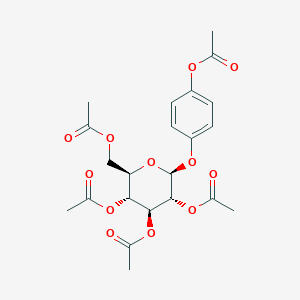
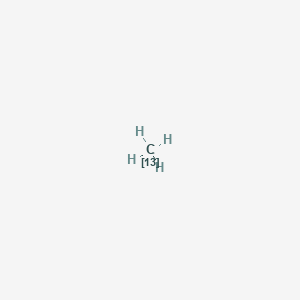
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
